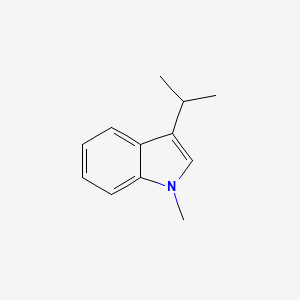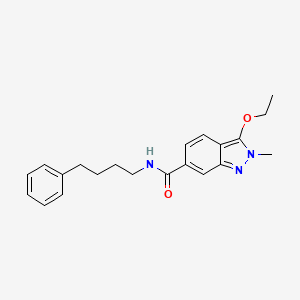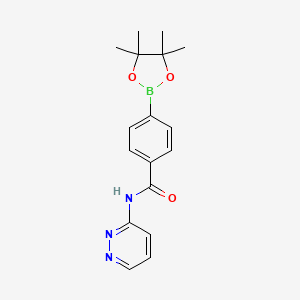![molecular formula C10H10N2O2 B13098421 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13098421.png)
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often employed to prepare pyrrolo[2,3-b]pyridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the 3-position, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and Mannich bases are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration at the 3-position can yield nitro derivatives, while bromination can produce bromo derivatives .
Aplicaciones Científicas De Investigación
1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of fibroblast growth factor receptors by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth .
Comparación Con Compuestos Similares
- 2-Isopropyl-1H-pyrrolo[2,3-b]pyridine
- 2-(2-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine
- 2-(3-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine
- 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This compound’s ability to inhibit fibroblast growth factor receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
1-propan-2-ylpyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-6(2)12-9-7(4-3-5-11-9)8(13)10(12)14/h3-6H,1-2H3 |
Clave InChI |
SMOGVJQUZICPPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C(C=CC=N2)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B13098338.png)


![3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13098356.png)

![7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)
![6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B13098362.png)




![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)

